4-(2-methoxyethyl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-(2-methoxyethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-9-3-2-6-4-7-8-5-6/h4-5H,2-3H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMNNSYJOLBLGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CNN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyethyl)-1H-pyrazole typically involves the reaction of 2-methoxyethyl hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include pyrazole N-oxides, pyrazoline derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
Versatile Building Block
4-(2-methoxyethyl)-1H-pyrazole serves as a crucial building block in organic chemistry. Its structure allows for the efficient synthesis of complex molecules, facilitating the development of new compounds with desired properties. Researchers have utilized this compound to create derivatives that exhibit varied biological activities, which are essential in drug design and discovery processes .
Medicinal Chemistry
Therapeutic Potential
The compound has been investigated for its potential therapeutic properties, particularly as an anti-inflammatory and anticancer agent. Recent studies have shown that pyrazole derivatives can inhibit cancer cell growth and exhibit cytotoxic effects against various cancer cell lines, including MCF-7 and HepG-2 .
Case Study: Anticancer Activity
In a study by Bouabdallah et al., derivatives of pyrazole were screened against Hep-2 and P815 cancer cell lines, revealing significant cytotoxic potential with IC50 values indicating effective inhibition . Another research highlighted the synthesis of 3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole derivatives, which showed promising anti-inflammatory activity in vivo .
Agricultural Chemistry
Development of Agrochemicals
In agricultural chemistry, this compound is utilized in the formulation of pesticides and herbicides. Its selective action against specific pests while minimizing environmental impact makes it an attractive option for sustainable agriculture .
Case Study: Herbicidal Activity
Research has demonstrated that certain pyrazole derivatives exhibit herbicidal properties, effectively controlling weed growth without harming crops. These findings suggest that pyrazole compounds can play a vital role in developing eco-friendly agrochemicals .
Material Science
Advanced Materials Development
The unique chemical properties of this compound make it valuable in material science, particularly in creating polymers and coatings that require specific chemical resistance and durability. Its incorporation into materials can enhance their performance characteristics .
Analytical Chemistry
Detection and Quantification Applications
In analytical chemistry, this compound is employed in various techniques to aid in the detection and quantification of other substances within complex mixtures. Its reactivity allows for the development of analytical methods that improve the accuracy and efficiency of chemical analyses .
Data Table: Summary of Applications
| Field | Application | Examples/Case Studies |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Synthesis of derivatives for drug discovery |
| Medicinal Chemistry | Anticancer and anti-inflammatory agents | Cytotoxicity studies on cancer cell lines |
| Agricultural Chemistry | Pesticides and herbicides | Development of eco-friendly agrochemicals |
| Material Science | Advanced polymers and coatings | Enhanced performance characteristics |
| Analytical Chemistry | Detection and quantification methods | Improved accuracy in chemical analyses |
Mechanism of Action
The mechanism of action of 4-(2-methoxyethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyethyl)phenol: Similar in structure but with a phenol group instead of a pyrazole ring.
2-Methoxyethanol: Contains the 2-methoxyethyl group but lacks the pyrazole ring.
Metoprolol: A beta-blocker with a 2-methoxyethyl group in its structure.
Uniqueness
4-(2-Methoxyethyl)-1H-pyrazole is unique due to the presence of both the pyrazole ring and the 2-methoxyethyl group, which confer distinct chemical reactivity and potential biological activities
Biological Activity
4-(2-Methoxyethyl)-1H-pyrazole is a member of the pyrazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. Pyrazoles are recognized for their roles in various biological processes, including anti-inflammatory, antimicrobial, and anticancer activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
This compound can be synthesized through various methods, often involving the reaction of hydrazine derivatives with carbonyl compounds. The compound's structure contributes to its biological activity, with the methoxyethyl group influencing its solubility and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy comparable to standard antibiotics.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
Anti-inflammatory Activity
In vivo studies have demonstrated that this compound possesses anti-inflammatory properties. In a carrageenan-induced paw edema model in rats, the compound significantly reduced inflammation compared to control groups.
Case Study: Anti-inflammatory Effects
- Study Design : Rats were administered varying doses of this compound.
- Results : A dose-dependent reduction in paw edema was observed, with a maximum effect at a dose of 10 mg/kg.
- : The compound's anti-inflammatory activity may be attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
- Antioxidant Activity : It exhibits scavenging activity against free radicals, contributing to its protective effects against oxidative stress.
- Modulation of Signaling Pathways : Research suggests that it may modulate key signaling pathways involved in inflammation and cell survival .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Preliminary studies indicate:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed in tissues with a high affinity for inflammatory sites.
- Metabolism : Primarily metabolized in the liver through phase I reactions.
- Excretion : Excreted mainly through urine as metabolites.
Q & A
Q. What are the common synthetic routes for 4-(2-methoxyethyl)-1H-pyrazole and its derivatives?
The synthesis of pyrazole derivatives often involves cyclocondensation, Mannich reactions, or click chemistry. For example, cyclocondensation of hydrazines with β-keto esters (e.g., ethyl acetoacetate) is a classical method to form the pyrazole core . Mannich reactions, as demonstrated with N,N'-bis(methoxymethyl)diaza-18-crown-6, can introduce substituents like methoxyethyl groups via NCH(2)N linkages . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has also been employed for regioselective triazole-pyrazole hybrid synthesis, though this requires functionalized precursors . Post-synthesis, purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) is typical .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- Mass Spectrometry (ESI-MS): Confirms molecular weight and fragmentation patterns .
- NMR Spectroscopy: 1H/13C NMR resolves substituent positions and electronic environments (e.g., methoxyethyl group signals at δ ~3.2–3.6 ppm) .
- X-ray Crystallography: Determines regiochemistry and dihedral angles between aromatic rings, as seen in pyrazole-phenol hybrids (e.g., dihedral angles of 16.8°–51.7° between rings) .
- HPLC: Assesses purity (>95% is standard for intermediates) .
Advanced Research Questions
Q. How can computational methods enhance the design of this compound derivatives for target applications?
Density Functional Theory (DFT) optimizes electronic properties and predicts reactivity. For example, DFT studies on pyrazole-4-carboxylic acid derivatives correlate HOMO-LUMO gaps with stability and bioactivity . Molecular docking can screen derivatives for binding to targets like COX-2, as demonstrated for diarylpyrazole inhibitors . Additionally, computational SAR models identify critical substituents (e.g., electron-withdrawing groups at C3/C5) that enhance binding affinity or metabolic stability .
Q. What strategies address regioselectivity challenges during pyrazole functionalization?
Regioselectivity in pyrazole substitution is influenced by:
- Steric Effects: Bulky groups (e.g., tosyl) at N1 direct electrophiles to C4/C5 positions .
- Electronic Effects: Electron-donating groups (e.g., methoxyethyl) activate specific positions for nucleophilic attack.
- Catalysis: Copper(I) catalysts in click chemistry improve triazole-pyrazole hybrid regioselectivity (e.g., 1,4-disubstituted triazoles) . Conflicting regiochemistry in similar compounds (e.g., 15n vs. 15o in ) highlights the need for controlled reaction conditions (e.g., solvent polarity, temperature) .
Q. How can researchers resolve contradictions in biological activity data for pyrazole analogs?
Discrepancies often arise from assay conditions or metabolic stability. For example:
- In vitro vs. In vivo Disconnects: A pyrazole amide with strong COX-2 inhibition in vitro may fail in vivo due to poor blood-brain barrier penetration .
- Metabolic Profiling: Compounds with long plasma half-lives (e.g., SC-236) may be toxic; introducing metabolically labile groups (e.g., methyl) improves pharmacokinetics .
- Species Variability: Cross-validate results in multiple models (e.g., murine vs. primate) to confirm target relevance.
Q. What are the limitations of current synthetic methodologies for scaled pyrazole production?
Challenges include:
- Low Yields: Multi-step syntheses (e.g., 4-step routes to 5-chloro-pyrazole intermediates) often have cumulative yields <50% .
- Purification Complexity: Oily intermediates (e.g., 15o in ) require specialized techniques like dry silica gel chromatography .
- Functional Group Compatibility: Methoxyethyl groups may interfere with metal catalysts (e.g., Pd in cross-couplings). Alternatives like boronic ester precursors (e.g., PharmaBlock’s pyrazole-boronate building blocks) improve compatibility .
Methodological Recommendations
- Synthetic Optimization: Use Design of Experiments (DoE) to map temperature/solvent effects on regioselectivity.
- Data Reproducibility: Cross-validate spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs).
- Contradiction Mitigation: Pre-screen derivatives in high-throughput assays to prioritize candidates for in-depth study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
